molecular formula C4H10N4S2 B12667654 N,N'-Dimethylhydrazodicarbothioamide CAS No. 38451-14-8

N,N'-Dimethylhydrazodicarbothioamide

Cat. No.: B12667654
CAS No.: 38451-14-8
M. Wt: 178.3 g/mol
InChI Key: XDNRHSANVXQAHZ-UHFFFAOYSA-N
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Description

N,N’-Dimethylhydrazodicarbothioamide is an organic compound with the molecular formula C4H10N4S2 It is known for its unique structure, which includes two thioamide groups attached to a hydrazine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dimethylhydrazodicarbothioamide can be synthesized through several methods. One common approach involves the reaction of dimethylhydrazine with carbon disulfide under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH3)2NNH2 + CS2 → (CH3)2NNHC(S)NH2} ]

Industrial Production Methods: Industrial production of N,N’-Dimethylhydrazodicarbothioamide often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethylhydrazodicarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide groups to amines.

    Substitution: The thioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thioamides.

Scientific Research Applications

N,N’-Dimethylhydrazodicarbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism by which N,N’-Dimethylhydrazodicarbothioamide exerts its effects is primarily through its interaction with biological molecules. The thioamide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    N,N-Dimethylethylenediamine: Similar in structure but lacks the thioamide groups.

    N,N-Dimethylhydrazine: Shares the hydrazine backbone but does not have the thioamide groups.

Uniqueness: N,N’-Dimethylhydrazodicarbothioamide is unique due to the presence of two thioamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

38451-14-8

Molecular Formula

C4H10N4S2

Molecular Weight

178.3 g/mol

IUPAC Name

1-methyl-3-(methylcarbamothioylamino)thiourea

InChI

InChI=1S/C4H10N4S2/c1-5-3(9)7-8-4(10)6-2/h1-2H3,(H2,5,7,9)(H2,6,8,10)

InChI Key

XDNRHSANVXQAHZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NNC(=S)NC

Origin of Product

United States

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